molecular formula C21H25N3O2S2 B12039359 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide CAS No. 618427-80-8

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide

Cat. No.: B12039359
CAS No.: 618427-80-8
M. Wt: 415.6 g/mol
InChI Key: UNNVCKITVNNYJX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This is achieved by cyclization reactions involving appropriate starting materials such as ethyl acetoacetate and thiourea under acidic conditions.

    Introduction of the ethyl and dimethyl groups: Alkylation reactions are used to introduce the ethyl and dimethyl groups at the desired positions on the thieno[2,3-d]pyrimidine core.

    Thioether formation: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a suitable thiol compound.

    Acetamide formation: The final step involves the reaction of the thioether derivative with mesityl chloride to form the acetamide.

Chemical Reactions Analysis

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .

Properties

CAS No.

618427-80-8

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H25N3O2S2/c1-7-24-20(26)17-14(5)15(6)28-19(17)23-21(24)27-10-16(25)22-18-12(3)8-11(2)9-13(18)4/h8-9H,7,10H2,1-6H3,(H,22,25)

InChI Key

UNNVCKITVNNYJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C)SC(=C2C)C

Origin of Product

United States

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